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Compound of Interest

Compound Name: 4-(Octyloxy)phenol

Cat. No.: B1583347 Get Quote

4-(Octyloxy)phenol (CAS No. 3780-50-5) is an organic compound belonging to the 4-

alkoxyphenol family.[1][2][3] Structurally, it consists of a phenol ring where the hydroxyl group is

situated para to an octyloxy substituent. This configuration, featuring a hydrophilic phenolic

head and a long, lipophilic alkyl tail, imparts surfactant-like properties, making it and similar

molecules relevant in the formulation of polymers, resins, and as intermediates in the synthesis

of more complex molecules such as antioxidants and UV stabilizers.

A precise and thorough spectroscopic characterization is fundamental to confirming the

molecular structure, assessing purity, and understanding the electronic environment of 4-
(Octyloxy)phenol. This guide provides a detailed analysis of its expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The

methodologies and interpretations presented herein are grounded in established spectroscopic

principles and data from closely related analogs, offering a robust framework for researchers,

scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-(Octyloxy)phenol, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure.

Proton (¹H) NMR Spectroscopy
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The ¹H NMR spectrum provides information on the chemical environment, connectivity, and

number of different types of protons in the molecule.

The spectrum is best acquired in a deuterated solvent such as deuterochloroform (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent significantly impacts the chemical shift

of the labile phenolic proton due to varying degrees of hydrogen bonding.[4][5]

Table 1: Predicted ¹H NMR Spectral Data for 4-(Octyloxy)phenol in CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.81 d (AA'BB') 2H Ar-H (ortho to -OR)

~ 6.75 d (AA'BB') 2H Ar-H (ortho to -OH)

~ 4.70 s (broad) 1H Ar-OH

~ 3.89 t 2H -O-CH₂-(CH₂)₆-CH₃

~ 1.75 p (quintet) 2H
-O-CH₂-CH₂-(CH₂)₅-

CH₃

~ 1.45 - 1.25 m 10H -(CH₂)₅-CH₃

~ 0.89 t 3H -CH₃

Causality and Interpretation:

Aromatic Region (δ 6.7-6.9 ppm): The para-substitution pattern gives rise to a characteristic

AA'BB' system, which often appears as two distinct doublets. The protons ortho to the

electron-donating octyloxy group (-OR) are expected to be slightly more shielded (upfield)

than those ortho to the hydroxyl group (-OH).

Phenolic Proton (δ ~4.7 ppm): The chemical shift of the -OH proton is highly variable and

concentration-dependent. In CDCl₃, it is typically a broad singlet. In a hydrogen-bond

accepting solvent like DMSO-d₆, this peak would shift significantly downfield (to δ > 9.0 ppm)

and become sharper.

Alkyl Chain (δ 0.8-3.9 ppm):
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The methylene group directly attached to the ether oxygen (-O-CH₂-) is the most

deshielded of the alkyl protons, appearing as a triplet around 3.89 ppm due to coupling

with the adjacent CH₂ group.

The terminal methyl group (-CH₃) is the most shielded, appearing as a triplet around 0.89

ppm.

The remaining methylene groups of the octyl chain appear as a complex multiplet between

1.25 and 1.75 ppm.

Caption: ¹H NMR assignments for 4-(Octyloxy)phenol.

Sample Preparation: Dissolve ~5-10 mg of 4-(Octyloxy)phenol in ~0.7 mL of deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ 0.00 ppm).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-

degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to

0.00 ppm. Integrate all peaks to determine the relative proton ratios.

Carbon-¹³ (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments

in the molecule.

Due to the molecule's symmetry, only 10 distinct carbon signals are expected: 4 from the

aromatic ring and 6 from the octyl chain (as C7-C12 may have very similar chemical shifts).

The data for the closely related 4-n-hexyloxyphenol provides a strong basis for these

assignments.[6]

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Octyloxy)phenol
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Chemical Shift (δ, ppm) Assignment

~ 153.3 Ar-C4 (-OR)

~ 149.5 Ar-C1 (-OH)

~ 116.1 Ar-C3, C5

~ 115.5 Ar-C2, C6

~ 68.8 -CH₂-O-Ar

~ 31.8 -CH₂-CH₃

~ 29.4 Alkyl Chain CH₂

~ 29.3 Alkyl Chain CH₂

~ 26.1 Alkyl Chain CH₂

~ 22.7 Alkyl Chain CH₂

~ 14.1 -CH₃

Causality and Interpretation:

Aromatic Region (δ 115-154 ppm):

The two oxygen-substituted carbons (C1 and C4) are the most deshielded. C4, bonded to

the ether oxygen, is typically slightly further downfield than C1, which is bonded to the

hydroxyl group.

The four aromatic CH carbons give two signals due to symmetry. The signal at ~116.1

ppm corresponds to C3/C5, while the signal at ~115.5 ppm corresponds to C2/C6.

Alkyl Chain (δ 14-69 ppm):

The carbon directly attached to the ether oxygen (-CH₂-O-Ar) is the most deshielded in the

alkyl region, appearing around 68.8 ppm.

The terminal methyl carbon (-CH₃) is the most shielded, appearing at ~14.1 ppm.
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The remaining six methylene carbons appear in the crowded region between 22 and 32

ppm. Differentiating them may require advanced NMR techniques like DEPT or 2D NMR.

Caption: ¹³C NMR assignments for 4-(Octyloxy)phenol.

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(~20-50 mg) may be beneficial to reduce acquisition time.

Instrument Setup: Use a ¹³C probe on a 400 MHz (or higher) spectrometer (operating at

~100 MHz for ¹³C).

Data Acquisition: Acquire a proton-decoupled spectrum. This involves irradiating all proton

frequencies to collapse C-H coupling, resulting in sharp singlet signals for each unique

carbon. A wider spectral width is used compared to ¹H NMR. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer relaxation delay

may be required.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Predicted Major IR Absorption Bands for 4-(Octyloxy)phenol

Wavenumber (cm⁻¹) Vibration Type Functional Group

~ 3350 (broad) O-H Stretch Phenolic -OH

~ 3100-3000 C-H Stretch Aromatic C-H

~ 2955, 2925, 2855 C-H Stretch (asym & sym) Aliphatic C-H

~ 1610, 1510 C=C Stretch Aromatic Ring

~ 1245 C-O-C Stretch (asym) Aryl-alkyl ether

~ 1230 C-O Stretch Phenolic C-O

~ 830 C-H Out-of-plane Bend 1,4-disubstituted ring
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Causality and Interpretation:

O-H Stretch (~3350 cm⁻¹): The most prominent feature is a strong, broad absorption band

characteristic of a hydrogen-bonded phenolic hydroxyl group.

C-H Stretches (2850-3100 cm⁻¹): Sharp peaks just below 3000 cm⁻¹ (typically ~2925 and

2855 cm⁻¹) are definitive evidence of the aliphatic octyl chain. Weaker absorptions above

3000 cm⁻¹ are due to the aromatic C-H bonds.

Aromatic Region (1500-1610 cm⁻¹): Two sharp bands around 1610 and 1510 cm⁻¹ are

characteristic of C=C stretching vibrations within the benzene ring.

"Fingerprint" Region (< 1300 cm⁻¹): This region contains complex vibrations. The most

diagnostic peaks are the strong C-O stretching bands. The asymmetric C-O-C stretch of the

aryl-alkyl ether is expected around 1245 cm⁻¹. A strong C-H out-of-plane bending vibration

around 830 cm⁻¹ is highly indicative of the 1,4- (para) substitution pattern of the aromatic

ring.

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for acquiring

FTIR spectra of solid samples.

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a

diamond or zinc selenide crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

Sample Application: Place a small amount of solid 4-(Octyloxy)phenol powder directly onto

the ATR crystal.

Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the

sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4

cm⁻¹ are sufficient. The final spectrum is displayed in absorbance or transmittance units after

automatic background subtraction.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft cloth after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a

molecule by measuring the absorption of UV or visible light, which promotes electrons from a

ground state to a higher energy excited state.

The chromophore in 4-(Octyloxy)phenol is the substituted benzene ring. The analysis is

typically performed in a UV-transparent solvent like ethanol or methanol.

Table 4: Predicted UV-Vis Absorption Maxima for 4-(Octyloxy)phenol in Ethanol

λ_max (nm) Electronic Transition Chromophore System

~ 225 π → π Benzene Ring

~ 290 π → π Benzene Ring

Causality and Interpretation:

Phenol itself exhibits two primary absorption bands. The presence of two oxygen-containing,

electron-donating substituents (-OH and -OR) causes a bathochromic shift (shift to longer

wavelengths) of these bands compared to unsubstituted benzene.

The band around 290 nm is particularly sensitive to the solvent environment. In a more polar

solvent, this band may shift slightly. Deprotonation of the phenolic -OH under basic

conditions (e.g., by adding a drop of NaOH) would form the phenoxide ion, significantly

extending the conjugation and causing a pronounced bathochromic shift of this band to >300

nm, a diagnostically useful test.

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol,

methanol, and hexane are common choices. The solvent should not interact with the solute

chemically.[7]
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Sample Preparation: Prepare a dilute stock solution of 4-(Octyloxy)phenol of a known

concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration

that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units), which is the

optimal range for accuracy according to the Beer-Lambert Law.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and

run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-

400 nm).

Data Acquisition: Empty the sample cuvette, rinse it with the analyte solution, and then fill it

with the analyte solution. Place it back in the spectrophotometer and acquire the absorption

spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the

concentration and cuvette path length (typically 1 cm) are known, the molar absorptivity (ε)

can be calculated.

Summary and Conclusion
The collective spectroscopic data from NMR, FTIR, and UV-Vis provides a comprehensive and

self-validating molecular portrait of 4-(Octyloxy)phenol. ¹H and ¹³C NMR confirm the precise

carbon-hydrogen framework and connectivity. FTIR spectroscopy verifies the presence of key

functional groups—the phenolic -OH, the aryl-alkyl ether linkage, the aromatic ring, and the

long aliphatic chain. UV-Vis spectroscopy characterizes the conjugated electronic system.

Together, these techniques provide an unambiguous analytical toolkit for the identification and

quality assessment of 4-(Octyloxy)phenol in research and industrial applications.
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[https://www.benchchem.com/product/b1583347#4-octyloxy-phenol-spectroscopic-data-nmr-
ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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